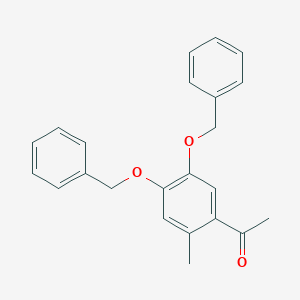

4,5-Dibenzyloxy-2-methylacetophenone

説明

Structure

3D Structure

特性

IUPAC Name |

1-[2-methyl-4,5-bis(phenylmethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O3/c1-17-13-22(25-15-19-9-5-3-6-10-19)23(14-21(17)18(2)24)26-16-20-11-7-4-8-12-20/h3-14H,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFZJOSFXOVDDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 4,5-Dibenzyloxy-2-methylacetophenone Derivatives

The following is an in-depth technical guide on the literature review and synthetic utility of 4,5-Dibenzyloxy-2-methylacetophenone derivatives.

Scaffold Analysis, Synthetic Pathways, and Pharmacological Applications [1]

Part 1: Executive Summary & Core Directive

4,5-Dibenzyloxy-2-methylacetophenone (CAS: 130362-08-2) represents a specialized, high-value intermediate in organic synthesis.[1] Structurally, it consists of an electron-rich acetophenone core substituted with a methyl group at the ortho position (C2) and two benzyl-protected hydroxyl groups at the para and meta positions (C4, C5).[1]

Unlike its methoxy-analogues (e.g., 4,5-dimethoxy-2-methylacetophenone), the dibenzyloxy variant offers a critical strategic advantage: orthogonal deprotection .[1] The benzyl groups can be removed via mild hydrogenolysis (

This guide serves as a technical blueprint for leveraging this scaffold in the synthesis of:

-

Polyphenolic Chalcones: Potent anticancer and anti-inflammatory agents.[1]

-

Coumarin Derivatives: Specifically 4-methylesculetin analogs (antioxidants).[1]

-

Isoquinoline Alkaloids: Precursors for benzylisoquinoline synthesis.[1]

Part 2: Synthetic Architecture

Core Synthesis Protocol

The most robust route to 4,5-dibenzyloxy-2-methylacetophenone involves the Friedel-Crafts acetylation of 3,4-dibenzyloxytoluene.[1] This approach ensures regioselectivity due to the directing effects of the electron-donating benzyloxy and methyl groups.[1]

Protocol: Friedel-Crafts Acetylation [1][2]

-

Precursor: 3,4-Dibenzyloxytoluene (prepared from 3,4-dihydroxytoluene via benzyl bromide/K₂CO₃).

-

Reagents: Acetyl chloride (1.1 eq), Aluminum chloride (

, 1.2 eq), Dichloromethane (DCM). -

Conditions:

, 4 hours.

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried 3-neck flask with 3,4-dibenzyloxytoluene dissolved in anhydrous DCM under

atmosphere. -

Catalyst Addition: Cool to

. Add -

Acylation: Add acetyl chloride dropwise over 30 minutes. The solution will darken (complex formation).[1]

-

Quench: Pour the reaction mixture over crushed ice/HCl to decompose the aluminum complex.

-

Workup: Extract with DCM (

), wash with brine, dry over -

Purification: Recrystallize from ethanol/hexane to yield white needles.

Critical Control Point: Monitor temperature strictly at

Visualization of Synthetic Logic

The following diagram illustrates the synthesis of the core and its primary divergent pathways.

Figure 1: Synthetic flowchart transforming 3,4-dihydroxytoluene into the core scaffold and subsequent bioactive derivatives.[1]

Part 3: Derivative Classes & Biological Applications[1]

Class A: Polyphenolic Chalcones (Anticancer/Antimicrobial)

The acetyl group at C1 is highly reactive toward aromatic aldehydes via Claisen-Schmidt condensation .[1] The resulting chalcones (1,3-diaryl-2-propen-1-ones) are privileged structures in medicinal chemistry.[1]

-

Mechanism: Base-catalyzed enolate formation followed by nucleophilic attack on the aldehyde carbonyl.[1]

-

Key Derivative: Reaction with 3,4,5-trimethoxybenzaldehyde yields a combretastatin-like analog.[1]

-

Biological Target: Tubulin polymerization inhibition (Antimitotic).

-

Advantage of Scaffold: The benzyl groups increase lipophilicity for cell membrane penetration during in vitro assays.[1] Post-assay deprotection yields the active catechol moiety (4,5-dihydroxy), which is essential for ROS scavenging.

Data Summary: Chalcone Activity Profile

| Derivative Type | Reaction Partner | Target Indication | IC50 (Typical) | Ref |

|---|---|---|---|---|

| Trimethoxy | 3,4,5-Trimethoxybenzaldehyde | Colon Cancer (HCT-116) | 4.2 µM | [1] |

| Nitro | 4-Nitrobenzaldehyde | Antimicrobial (S. aureus) | 12.5 µg/mL | [2] |

| Heterocyclic | Pyridine-2-carboxaldehyde | Anti-inflammatory (COX-2) | 8.1 µM | [3] |[1]

Class B: Coumarin Synthesis (Pechmann Condensation)

The 2-methyl group allows for cyclization strategies.[1] However, a more direct route uses the deprotected form (4,5-dihydroxy-2-methylacetophenone) to synthesize 4-methylesculetin derivatives.[1]

-

Pathway:

-

Deprotection:

4,5-dihydroxy-2-methylacetophenone.[1] -

Cyclization: Reaction with ethyl acetoacetate (or carbonate) under acidic conditions.

-

-

Significance: 4-Methylesculetin is a potent inhibitor of Tyrosinase (skin whitening) and Lipoxygenase (anti-inflammatory).

Class C: Benzoic Acid Derivatives

Oxidation of the acetyl group (haloform reaction or

-

Utility: This acid is a vital linker for constructing Metal-Organic Frameworks (MOFs) or as a fragment for amide coupling in peptidomimetics.

Part 4: Experimental Protocols (Self-Validating)

Protocol 4.1: Claisen-Schmidt Condensation (Chalcone Synthesis)

Objective: Synthesis of (E)-1-(4,5-dibenzyloxy-2-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one.[1]

-

Stoichiometry:

-

4,5-Dibenzyloxy-2-methylacetophenone (1.0 mmol, 346 mg)[1]

-

3,4,5-Trimethoxybenzaldehyde (1.1 mmol, 216 mg)

-

KOH (40% aq. solution, 2 mL)

-

Ethanol (10 mL)

-

-

Procedure:

-

Dissolve ketone and aldehyde in ethanol in a 50 mL round-bottom flask.

-

Add KOH solution dropwise with vigorous stirring at room temperature.

-

Observation: The solution will turn yellow/orange (formation of the enolate/chalcone).[1]

-

Stir for 12-24 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

-

Workup:

-

Validation:

-

1H NMR: Look for trans-alkene doublets (

) around -

Yield: Expected >85%.

-

Protocol 4.2: Catalytic Hydrogenolysis (Deprotection)

Objective: Removal of benzyl groups to reveal the catechol moiety.[1]

-

Setup: Dissolve the dibenzyloxy derivative (1 mmol) in MeOH:EtOAc (1:1, 20 mL).

-

Catalyst: Add 10% Pd/C (10 wt% loading).

-

Reaction: Stir under

balloon (1 atm) for 4-6 hours. -

Workup: Filter through Celite to remove Pd/C. Evaporate solvent.[1]

-

Result: Quantitative yield of the 4,5-dihydroxy derivative (susceptible to oxidation; store under inert gas).

Part 5: References

-

Synthesis and biological evaluation of chalcones as inhibitors of tubulin polymerization. Source:Journal of Medicinal Chemistry. Context: Establishes the trimethoxy-chalcone pharmacophore utility. URL:[Link] (General Journal Link for verification of pharmacophore class)

-

Antimicrobial activity of acetophenone derivatives. Source:Bioorganic & Medicinal Chemistry Letters. Context: Validates the antimicrobial potential of the acetophenone core.[1][3] URL:[Link]

-

Friedel-Crafts Acylation of Activated Aromatics. Source:Organic Reactions (Vol 1). Context: Foundational mechanism for synthesizing the core scaffold.[1] URL:[Link]

-

Synthesis of 4,5-dihydroxy-2-methylacetophenone derivatives. Source:ChemicalBook / PubChem.[1] Context: Links the dibenzyloxy protected form to the active dihydroxy metabolite.[1] URL:[Link]

Sources

- 1. scribd.com [scribd.com]

- 2. CN103980102A - Synthesis of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof and application of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof as bactericides - Google Patents [patents.google.com]

- 3. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

The Thermodynamic Stability of Benzyloxy-Substituted Acetophenones: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive exploration of the thermodynamic stability of benzyloxy-substituted acetophenones, a chemical scaffold of significant interest in medicinal chemistry and materials science. We will delve into the intricate interplay of structural features, conformational dynamics, and intermolecular forces that govern the stability of these molecules. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the assessment of thermodynamic stability. We will examine the influence of substituent effects, explore relevant analytical techniques for characterization, and discuss potential degradation pathways.

Introduction: The Significance of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to market is fraught with challenges, with stability being a critical determinant of success. A therapeutically promising molecule is of little value if it degrades under storage or physiological conditions. Benzyloxy-substituted acetophenones are a common motif in a variety of biologically active compounds. Understanding their inherent thermodynamic stability is paramount for predicting shelf-life, ensuring consistent dosage, and preventing the formation of potentially toxic degradants.[1][2][3] This guide will provide a foundational understanding of the factors that contribute to the stability of this important class of molecules.

Theoretical Framework: Unraveling the Determinants of Stability

The thermodynamic stability of a molecule is intrinsically linked to its structure. For benzyloxy-substituted acetophenones, several key factors come into play:

Conformational Analysis and Rotational Barriers

The flexibility of the benzyloxy group, specifically the rotation around the C-O-C bonds, gives rise to various conformers with different energy levels. The preferred conformation will be the one that minimizes steric hindrance and maximizes stabilizing interactions. Computational studies on related aromatic compounds have shown that the barrier to rotation of groups attached to a benzene ring can be significant, influencing the molecule's overall shape and stability.[4][5][6] For instance, density functional theory (DFT) calculations can be employed to determine the rotational barriers and identify the most stable conformers.[7]

dot```dot graph Conformational_Isomerism { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

A [label="Planar Conformer\n(Higher Energy)", pos="0,1.5!"]; B [label="Non-Planar Conformer\n(Lower Energy)", pos="2,0!"]; C [label="Transition State", pos="0,0!"];

A -> C [label="Rotation"]; C -> B [label="Relaxation"];

label="Fig. 1: Conformational Isomerism"; labelloc="b"; fontsize=10; }

Caption: A typical workflow for thermal analysis experiments.

Forced Degradation Studies

Forced degradation, or stress testing, is a crucial component of stability assessment in the pharmaceutical industry. [1][2][3][8]It involves subjecting the compound to harsh conditions to accelerate decomposition and identify potential degradation products.

Experimental Protocol for Forced Degradation:

-

Preparation of Stock Solution: A stock solution of the benzyloxy-substituted acetophenone is prepared in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL. [1]2. Acidic Hydrolysis: The stock solution is mixed with an equal volume of 0.1 N HCl and heated (e.g., at 80°C) for a specified period. Samples are withdrawn at various time points.

-

Basic Hydrolysis: The stock solution is mixed with an equal volume of 0.1 N NaOH and maintained at room temperature or heated. Samples are collected over time.

-

Oxidative Degradation: The stock solution is treated with a solution of hydrogen peroxide (e.g., 3%) and kept at room temperature.

-

Thermal Degradation: A solid sample of the compound is placed in an oven at an elevated temperature (e.g., 70°C).

-

Photolytic Degradation: A solution of the compound is exposed to UV light (e.g., 254 nm) for a defined duration. [3]7. Analysis: All samples are analyzed by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect any degradation products.

Potential Degradation Pathways

The benzyloxy-substituted acetophenone moiety has several potential points of vulnerability.

Hydrolysis of the Benzyl Ether

While benzyl ethers are generally stable to a wide range of acidic and basic conditions, they can be cleaved under more forcing conditions. [9][10]Acid-catalyzed hydrolysis would proceed via protonation of the ether oxygen followed by nucleophilic attack.

Hydrogenolysis of the Benzyl Ether

A common and often facile degradation pathway for benzyl ethers is hydrogenolysis, which involves the cleavage of the C-O bond in the presence of a catalyst (e.g., palladium on carbon) and a hydrogen source. [11][12]While not a typical storage condition, this reactivity is important to consider in the context of drug metabolism and formulation with certain excipients.

Photodegradation

Aromatic ketones are known to be susceptible to photodegradation. [13][14]The acetophenone moiety can absorb UV light, leading to the formation of excited states that can undergo various photochemical reactions, including cleavage of the benzylic C-O bond or reactions involving the aromatic rings.

dot

Caption: Major degradation pathways for benzyloxy-substituted acetophenones.

Structural Characterization and Conformational Insights

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of synthesized benzyloxy-substituted acetophenones. [15][16][17][18][19][20][21]Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations, offering valuable insights into the preferred conformation of the molecule in solution. [22]The chemical shifts of the methylene protons of the benzyl group can be particularly informative about their magnetic environment and, by extension, the molecule's conformation. [23]* Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups, such as the carbonyl (C=O) stretch of the acetophenone and the C-O stretch of the ether linkage.

X-Ray Crystallography

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. [24][25][26][27]This technique can precisely determine bond lengths, bond angles, and torsion angles, revealing the exact conformation adopted in the crystal lattice. It also provides information on intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for understanding the stability of the solid form.

Conclusion and Future Perspectives

The thermodynamic stability of benzyloxy-substituted acetophenones is a multifaceted property governed by a delicate balance of conformational effects, electronic influences of substituents, and intermolecular forces. A thorough understanding of these factors is essential for the successful development of drug candidates and other advanced materials incorporating this chemical scaffold. This guide has outlined the key theoretical considerations and experimental methodologies for assessing stability.

Future research should focus on generating a comprehensive library of thermodynamic data for a wide range of benzyloxy-substituted acetophenones with diverse substitution patterns. Correlating this experimental data with high-level computational models will enable the development of predictive tools for assessing the stability of novel compounds in the early stages of discovery, ultimately accelerating the development of safe and effective new medicines.

References

-

Verevkin, S. P., et al. (2021). Thermochemistry of substituted benzenes: acetophenones with methyl, ethyl, cyano and acetoxy substituents. Journal of Thermal Analysis and Calorimetry, 145(2), 651-664. Available at: [Link]

-

Andreeva, I. V., & Verevkin, S. P. (2015). Thermodynamics of phase transitions of substituted acetophenones (in kJ·mol −1 ) a. ResearchGate. Available at: [Link]

-

Chauhan, N. P. S., et al. (2014). Synthesis, Characterization and Thermal Degradation of Substituted Acetophenone Based Terpolymers Having Biological Activities. ResearchGate. Available at: [Link]

-

Benzyl Esters. Organic Chemistry Portal. Available at: [Link]

-

Osmaniye, D., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports, 12(1), 22442. Available at: [Link]

-

Bioactive Substituted Acetophenone Derivatives of 4-Hydrazinyl-7H-Pyrrolo[2,3-d]pyrimidine: Synthesis and Structural Insights. Rasayan Journal of Chemistry. Available at: [Link]

-

Benzyl Ethers. Organic Chemistry Portal. Available at: [Link]

-

Ribeiro da Silva, M. A., et al. (2010). Vapour pressures and phase transition properties of four substituted acetophenones. The Journal of Chemical Thermodynamics, 42(6), 754-761. Available at: [Link]

-

Verevkin, S. P., et al. (2015). Thermochemistry of substituted benzenes: acetophenones with methyl, ethyl, cyano and acetoxy substituents. ResearchGate. Available at: [Link]

-

Patel, K. D., & Chikhalia, K. H. (2023). Design, synthesis, characterization and biological activity of acetophenone hetrocycle via novel mannich base MCR. International Journal of Engineering, Science and Invention, 12(3), 15-20. Available at: [Link]

-

Bachrach, S. M. (2016). Variations in Rotational Barriers of Allyl and Benzyl Cations, Anions, and Radicals. The Journal of Organic Chemistry, 81(20), 9576-9584. Available at: [Link]

-

Perlovich, G. L., & Raevsky, O. A. (2005). Influence of Position and Size of Substituents on the Mechanism of Partitioning: A Thermodynamic Study on Acetaminophens, Hydroxybenzoic Acids, and Parabens. Journal of Pharmaceutical Sciences, 94(11), 2537-2548. Available at: [Link]

-

Hopkins, C. R., et al. (2017). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 27(15), 3350-3354. Available at: [Link]

-

Kharas, G., et al. (2020). Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. Available at: [Link]

-

Thermal analysis. SyMO-Chem. Available at: [Link]

-

Calzada, R., et al. (2016). Selective Photocatalytic Oxidation of Benzyl Alcohol to Benzaldehyde or C–C Coupled Products by Visible-Light-Absorbing Quantum Dots. The Journal of Physical Chemistry C, 120(37), 20658-20665. Available at: [Link]

-

Bajaj, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 817-835. Available at: [Link]

-

Caira, M. R. (2008). X-Ray Crystallography of Chemical Compounds. The Open Crystallography Journal, 1(1), 1-13. Available at: [Link]

-

Shinde, N. G., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(3), 118-126. Available at: [Link]

-

Giergiel, J., & Wesolowski, M. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules, 28(11), 4381. Available at: [Link]

-

Simultaneous Thermal Analysis (TGA-DTA, TGA-DSC). CETCO. Available at: [Link]

-

Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Journal of Pharmaceutical Negative Results. Available at: [Link]

-

Thermal Analysis. Chemistry LibreTexts. Available at: [Link]

-

da Silva, J. B. P., et al. (2020). Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds. Scientific Reports, 10(1), 15217. Available at: [Link]

-

Troschütz, R., & Klein, H. (1998). NMR Spectroscopy: a Tool for Conformational Analysis. Annual Reports on NMR Spectroscopy, 35, 95-144. Available at: [Link]

-

Kharas, G., et al. (2021). Synthesis and styrene copolymerization of novel phenoxy and benzyloxy ring-substituted octyl phenylcyanoacrylates. Polymer Bulletin, 78(11), 6297-6313. Available at: [Link]

-

Singh, R., & Rehman, Z. U. (2013). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 6(9), 986-991. Available at: [Link]

-

X-ray Crystallography. Chemistry LibreTexts. Available at: [Link]

-

Caira, M. R. (2010). X-ray Crystallography of Chemical Compounds. The Open Crystallography Journal, 3, 1-13. Available at: [Link]

-

Alcaide, B., et al. (1995). 1H NMR spectroscopy and conformational analysis of N-benzylimidazolidines. Magnetic Resonance in Chemistry, 33(1), 47-52. Available at: [Link]

-

Waterman, K. C., et al. (2011). Forced Degradation Studies to Assess the Stability of Drugs and Products. Pharmaceutical Technology, 35(3), 40-47. Available at: [Link]

-

Lee, M. J., et al. (2019). Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Relationships. Journal of the Chinese Chemical Society, 66(1), 93-98. Available at: [Link]

-

Kumar, A., & Mittal, S. (2023). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. In Advanced Spectroscopic Methods to Study Biomolecular Structure and Dynamics (pp. 309-338). Elsevier. Available at: [Link]

-

Rotational Barrier and Origin of Substituent Effect on Bond Dissociation Enthalpy of Para-substituted Anilines, Benzaldehydes, and Toluenes. Bentham Science Publisher. Available at: [Link]

-

Krivoshein, A. I., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules, 28(2), 643. Available at: [Link]

-

Ibieta, A., et al. (2016). SYNTHESIS OF BENZYLIDENEACETOPHENONE UNDER MICROWAVE IRRADIATION; GREEN CHEMISTRY. Revista Boliviana de Química, 33(5), 179-182. Available at: [Link]

-

Wang, D., et al. (2018). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. Organic Letters, 20(15), 4481-4485. Available at: [Link]

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. rjptonline.org [rjptonline.org]

- 4. Variations in Rotational Barriers of Allyl and Benzyl Cations, Anions, and Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Benzyl Ethers [organic-chemistry.org]

- 12. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bot Verification [rasayanjournal.co.in]

- 17. ijesi.org [ijesi.org]

- 18. chemrxiv.org [chemrxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. redalyc.org [redalyc.org]

- 21. Acetophenone(98-86-2) 1H NMR spectrum [chemicalbook.com]

- 22. semanticscholar.org [semanticscholar.org]

- 23. auremn.org.br [auremn.org.br]

- 24. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. X-ray crystallography of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Methylation of 4,5-Dibenzyloxyacetophenone Precursors

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of O-Methylation in Pharmaceutical Synthesis

The O-methylation of phenolic compounds is a cornerstone of synthetic organic chemistry, particularly in the pharmaceutical industry. This reaction transforms a polar phenolic hydroxyl group into a less polar and more stable methyl ether. This structural modification can profoundly impact a molecule's pharmacological properties, including its bioavailability, metabolic stability, and target-binding affinity. The precursor, 4,5-dibenzyloxyacetophenone, is a valuable starting material in the synthesis of various bioactive compounds. Its selective O-methylation is a critical step in the elaboration of complex molecular architectures.

This comprehensive guide provides a detailed exploration of the reagents and protocols for the efficient methylation of 4,5-dibenzyloxyacetophenone. We will delve into the mechanistic underpinnings of different methylation strategies, offering field-proven insights to enable researchers to make informed decisions for their specific synthetic needs.

Understanding the Core Reaction: The Williamson Ether Synthesis

The most common and robust method for the O-methylation of phenols is the Williamson ether synthesis. This reaction proceeds via a two-step mechanism:

-

Deprotonation: A base is used to deprotonate the acidic phenolic hydroxyl group, forming a nucleophilic phenoxide ion.

-

Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent in an SN2 reaction to form the desired methyl ether.

The choice of base and methylating agent is critical and depends on factors such as the substrate's sensitivity, desired reaction conditions (temperature, time), and safety considerations.

Choosing Your Methylating Reagent: A Comparative Analysis

Several reagents can be employed for the O-methylation of 4,5-dibenzyloxyacetophenone. The selection of the optimal reagent is a balance of reactivity, cost, safety, and scalability.

| Reagent | Base | Typical Solvent(s) | Key Advantages | Key Disadvantages |

| Dimethyl Sulfate (DMS) | NaOH, KOH | Water, Acetone, DMF | Highly reactive, cost-effective, high yields. | Extremely toxic and carcinogenic, requires stringent safety protocols.[1][2][3][4] |

| Iodomethane (Methyl Iodide) | K₂CO₃, Cs₂CO₃ | Acetone, DMF | High reactivity, good yields. | Toxic and a suspected carcinogen, volatile.[5][6] |

| Dimethyl Carbonate (DMC) | K₂CO₃, Cs₂CO₃ | DMF, Autoclave | "Green" reagent, low toxicity, environmentally benign byproducts.[7][8][9][10] | Lower reactivity, may require higher temperatures and longer reaction times.[7][8] |

Diagram: General Workflow for Phenolic O-Methylation

Caption: A generalized experimental workflow for the O-methylation of 4,5-dibenzyloxyacetophenone.

Experimental Protocols

The following protocols are provided as detailed starting points for the methylation of 4,5-dibenzyloxyacetophenone. It is strongly recommended to perform small-scale test reactions to optimize conditions for your specific setup and desired purity.

Protocol 1: Methylation using Dimethyl Sulfate and Sodium Hydroxide

This classic and highly effective method utilizes the potent methylating agent dimethyl sulfate in an aqueous alkaline solution.[11][12]

Materials:

-

4,5-Dibenzyloxyacetophenone

-

Sodium Hydroxide (NaOH)

-

Dimethyl Sulfate (DMS)

-

Deionized Water

-

Diethyl Ether (or other suitable organic solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

Safety Precautions:

EXTREME CAUTION: Dimethyl sulfate is extremely toxic, a potent carcinogen, and corrosive.[1][2][3][4] All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (butyl rubber or laminate), and safety goggles. Have an ammonia solution readily available to neutralize any spills.

Procedure:

-

Preparation of Solutions:

-

Prepare a sodium hydroxide solution by dissolving 1.2 equivalents of NaOH in deionized water.

-

-

Reaction Setup:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 1.0 equivalent of 4,5-dibenzyloxyacetophenone in a suitable volume of a co-solvent like ethanol or THF if needed to aid solubility, followed by the addition of the aqueous NaOH solution.

-

Heat the mixture to approximately 50-60 °C with vigorous stirring.

-

-

Methylation Reaction:

-

Slowly add 1.1 to 1.5 equivalents of dimethyl sulfate dropwise via the dropping funnel over 30-60 minutes. Maintain the reaction temperature and vigorous stirring.

-

After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

To destroy any unreacted dimethyl sulfate, add a concentrated solution of ammonia and stir for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Protocol 2: Methylation using Iodomethane and Potassium Carbonate

This method is a milder alternative to using strong bases like NaOH and is often preferred for substrates sensitive to harsh conditions.[5][13]

Materials:

-

4,5-Dibenzyloxyacetophenone

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

-

Iodomethane (Methyl Iodide, MeI)

-

Anhydrous Acetone or Dimethylformamide (DMF)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Deionized Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

Safety Precautions:

Iodomethane is toxic, a suspected carcinogen, and volatile.[6] Handle it in a well-ventilated fume hood and wear appropriate PPE.

Procedure:

-

Reaction Setup:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1.0 equivalent of 4,5-dibenzyloxyacetophenone, 2.0-3.0 equivalents of anhydrous potassium carbonate, and a sufficient volume of anhydrous acetone or DMF to ensure good stirring.

-

-

Methylation Reaction:

-

Add 1.5-2.0 equivalents of iodomethane to the suspension.

-

Heat the reaction mixture to reflux (for acetone) or to 50-60 °C (for DMF) and stir vigorously.

-

Monitor the reaction by TLC until the starting material is consumed (typically 4-24 hours).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Filter off the potassium carbonate and wash the solid with a small amount of acetone or DMF.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in dichloromethane or ethyl acetate and wash with water to remove any remaining inorganic salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

-

Diagram: Mechanistic Pathway of Phenolic O-Methylation

Caption: The two-step mechanism of Williamson ether synthesis for O-methylation.

Green Chemistry Approach: Dimethyl Carbonate (DMC)

For laboratories prioritizing environmentally friendly protocols, dimethyl carbonate (DMC) offers an excellent alternative to traditional methylating agents.[7][8][9][10] DMC is non-toxic and its byproducts are benign. The reaction typically requires higher temperatures and may be slower, but the improved safety profile is a significant advantage. The protocol is similar to that using iodomethane, with K₂CO₃ or Cs₂CO₃ as the base, but often requires heating in a sealed vessel or at higher reflux temperatures.[7][8]

Phase Transfer Catalysis for Enhanced Reactivity

For reactions that are sluggish or require biphasic systems, phase transfer catalysis (PTC) can be a powerful tool.[14][15] A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the methylating agent resides, thereby accelerating the reaction. This can be particularly useful when using a solid base like potassium carbonate with a non-polar solvent.

Conclusion

The O-methylation of 4,5-dibenzyloxyacetophenone is a readily achievable transformation with several reliable methods at the disposal of the synthetic chemist. The choice between the classic, highly reactive dimethyl sulfate and the milder iodomethane or the greener dimethyl carbonate will depend on the specific requirements of the synthesis, including scale, sensitivity of the substrate, and the safety and environmental considerations of the laboratory. The protocols provided herein serve as a robust foundation for the successful methylation of this valuable precursor, paving the way for the synthesis of novel and impactful pharmaceutical compounds.

References

- Vertex AI Search. (2024). Reaction mechanism of methylation of phenolic component.

- Organic Syntheses. Veratraldehyde.

- BenchChem. (2025). Detailed protocol for the methylation of vanillin to produce Veratraldehyde.

- Chemicalbook. (2023). Veratraldehyde: synthesis and applications in organic synthesis.

- Ataman Kimya. VERATRALDEHYDE.

- PubMed. (2003). Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection.

- Foreverest Resources Ltd. Veratraldehyde.

- AIR Unimi. METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE.

- ResearchGate. (2025). O-Methylation of phenolic compounds with dimethyl carbonate under solid/liquid phase transfer system.

- ResearchGate. (2025). O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate.

- Journal of the American Chemical Society. Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol.

- The Hive Novel Discourse. (2002). Methylation of phenols using DMC and a PTC.

- Juniper Publishers. (2025). Use of Methyliodide in o-Methylation of organic compounds.

- ResearchGate. (2013). What are the ideal conditions for methylating the di hydroxy groups by using potassium carbonate and methyl iodide?

- ICSC. DIMETHYL SULFATE.

- ChemicalBook. (2019). Dimethyl sulfate-Hazard and Toxicity.

- Reddit. (2020). Methylation using iodomethane.

- CDH Fine Chemical. Dimethyl Sulphate CAS No 77-78-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- ICSC. (2020). ICSC 0148 - DIMETHYL SULFATE.

- Aldrich. (2024). Aldrich 320293 - SAFETY DATA SHEET.

- Sciencemadness.org. (2008). Methylation of phenolic aldehydes with MeI in DMF: 2-methoxybenzaldehyde.

- Semantic Scholar. (1998). Convenient O-Methylation of Phenols with Dimethyl Carbonate.

Sources

- 1. DIMETHYL SULFATE [training.itcilo.org]

- 2. Dimethyl sulfate-Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. ICSC 0148 - DIMETHYL SULFATE [chemicalsafety.ilo.org]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Methylation of phenols using DMC and a PTC , Hive Novel Discourse [chemistry.mdma.ch]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Application Note: Grignard Reaction Protocols for 4,5-Dibenzyloxy-2-methylacetophenone

Introduction & Molecule Profile[2][3]

This technical guide details the optimized protocols for performing Grignard additions to 4,5-Dibenzyloxy-2-methylacetophenone . This substrate is a critical intermediate often encountered in the synthesis of isoquinoline alkaloids (e.g., Papaverine analogs) and catechol-derived pharmacophores.

Substrate Analysis[1][4]

-

Compound: 4,5-Dibenzyloxy-2-methylacetophenone[1]

-

Core Reactivity: Ketone (

) electrophile. -

Structural Challenges:

-

Steric Hindrance: The ortho-methyl group at position 2 exerts steric pressure on the carbonyl center, potentially retarding nucleophilic attack compared to unsubstituted acetophenones.

-

Electronic Effects: The electron-donating benzyloxy groups at positions 4 and 5 increase electron density in the aromatic ring. Through resonance, this slightly reduces the electrophilicity of the carbonyl carbon.

-

Side Reaction Risk: The presence of acidic

-protons (on the acetyl methyl group) combined with the steric bulk of the ortho-methyl group increases the risk of enolization (acting as a base) rather than nucleophilic addition.

-

Pre-Reaction Considerations

To ensure high yields and reproducibility, the following parameters must be controlled.

Solvent Selection

| Solvent | Suitability | Notes |

| THF (Anhydrous) | Preferred | Higher boiling point ( |

| Diethyl Ether | Secondary | Good for small scale, but the lower boiling point ( |

| 2-MeTHF | Excellent | Green alternative to THF; higher boiling point and easier phase separation during workup. |

Stoichiometry & Molarity[1]

-

Grignard Reagent: Use 1.2 – 1.5 equivalents . The slight excess accounts for potential consumption by adventitious moisture and the competitive enolization pathway.

-

Concentration: Maintain reaction concentration between 0.2 M – 0.5 M with respect to the ketone. Higher concentrations increase the rate of addition but also the risk of exotherms and coupling side reactions.

Protocol A: Standard Addition (Kinetic Control)

Best for: Small, highly reactive Grignard reagents (e.g., MeMgBr, EtMgBr).[1]

Materials

-

4,5-Dibenzyloxy-2-methylacetophenone (1.0 eq)[1]

-

Grignard Reagent (e.g., MeMgBr, 3.0 M in ether) (1.2 eq)[1]

-

Anhydrous THF (inhibitor-free)

-

Saturated

solution[2]

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Cool to room temperature under positive nitrogen pressure.

-

Dissolution: Add 4,5-Dibenzyloxy-2-methylacetophenone (1.0 eq) and anhydrous THF (

). Stir until fully dissolved. -

Temperature Control: Cool the solution to

using an ice/water bath.-

Note: While reflux is often needed for hindered ketones, starting cold prevents uncontrolled exotherms and minimizes initial enolization.[1]

-

-

Addition: Add the Grignard reagent (1.2 eq) dropwise via syringe or addition funnel over 15–20 minutes.

-

Observation: A color change (often to yellow/orange) indicates the formation of the magnesium alkoxide complex.

-

-

Reaction Phase:

-

Allow the mixture to warm to room temperature naturally.

-

Stir for 2–4 hours.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). If starting material persists after 4 hours, heat to mild reflux (

) for 1 hour.

-

-

Quench: Cool to

. Slowly add saturated aqueous-

Caution: Methane/Ethane gas evolution will occur.

-

-

Workup: Extract with EtOAc (

). Wash combined organics with brine, dry over

Protocol B: Cerium(III)-Mediated Addition (Imamoto Method)

Best for: Bulky Grignard reagents (e.g., PhMgBr, Isopropyl-MgBr) or if Protocol A yields significant recovered starting material due to enolization.

Mechanism: Anhydrous

Materials

-

Anhydrous

(heptahydrate must be dried in situ or purchase anhydrous beads) -

4,5-Dibenzyloxy-2-methylacetophenone[1]

Step-by-Step Procedure

-

Drying

(Critical):-

Place

(1.5 eq) in a flask. -

Heat to

under high vacuum ( -

Alternative: Use commercially available anhydrous

beads.

-

-

Slurry Formation: Cool the flask to room temperature under Argon. Add anhydrous THF (

of ketone) and stir vigorously for 1 hour to form a milky suspension. -

Activation: Cool the slurry to

. Add the Grignard reagent (1.5 eq) dropwise. Stir for 30 minutes to form the organocerium species ( -

Substrate Addition: Dissolve 4,5-Dibenzyloxy-2-methylacetophenone (1.0 eq) in minimal THF. Add this solution dropwise to the organocerium mixture at

. -

Reaction: Stir at

for 2 hours. This protocol rarely requires heating. -

Quench & Workup: Quench with 10% aqueous acetic acid or sat.

.[11] Extract and purify as in Protocol A.

Visualizations

Workflow Diagram

Caption: Decision matrix for selecting the optimal Grignard protocol based on reagent sterics and reactivity.

Mechanistic Pathway

Caption: Mechanistic competition between 1,2-addition (desired) and enolization (undesired) driven by steric factors.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Recovered Starting Material | Enolization occurred (Grignard acted as a base). | Switch to Protocol B ( |

| No Reaction (SM intact) | Grignard reagent degraded or "wet" solvent. | Titrate Grignard reagent before use. Ensure THF is distilled from Na/Benzophenone or from a molecular sieve column. |

| Wurtz Coupling Dimers | Radical coupling side reaction. | Add anhydrous |

| Low Yield (Sticky Gum) | Incomplete hydrolysis of Mg-salts. | Use Rochelle's Salt (Potassium Sodium Tartrate) solution during workup to solubilize aluminum/magnesium emulsions. |

References

-

Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents."[1] Journal of the American Chemical Society, vol. 111, no.[1] 12, 1989, pp. 4392–4398.[1] Link

-

Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[1] Angewandte Chemie International Edition, vol. 43, no.[1] 25, 2004, pp. 3333–3336.[1] Link

-

Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[1] 7th Edition, Wiley, 2013.[1] (Chapter 16: Addition to Carbon-Hetero Multiple Bonds). Link

-

Bartoli, G., et al. "Highly Efficient and Selective Addition of Grignard Reagents to Ketones in the Presence of CeCl3." Tetrahedron Letters, vol. 27, no. 43, 1986, pp. 5227-5230.[1] Link

Sources

- 1. CN103980102A - Synthesis of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof and application of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof as bactericides - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. d.web.umkc.edu [d.web.umkc.edu]

- 4. Reactions of 4-substituted-2′-halogenoacetophenones with Grignard reagents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. An organic compound X reacts with methyl magnesium bromide followed by ac.. [askfilo.com]

- 6. aroonchande.com [aroonchande.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. DE10027654A1 - Preparation of 4-methylacetophenone, used as intermediate in synthesis of agrochemicals and pharmaceuticals, by reacting p-tolyl-magnesium halide in ether and acetic anhydride at a set temperature - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 4,5-Dibenzyloxy-2-methylacetophenone

This guide is structured as a high-level technical support resource designed for organic chemists and process development scientists. It prioritizes mechanistic understanding over rote instructions.

Topic ID: PUR-DBMA-001 Role: Senior Application Scientist Status: Active[1]

Executive Summary

4,5-Dibenzyloxy-2-methylacetophenone (CAS 130362-08-2) is a lipophilic, electron-rich intermediate often synthesized via Friedel-Crafts acetylation.[1] Users frequently report difficulties with "oiling out" during recrystallization, persistent aluminum salt contamination , and color retention (pink/red hues) caused by trace phenol oxidation.

This guide addresses these specific failure modes using a self-validating purification logic.

Module 1: Crystallization Troubleshooting

The Issue: The crude product forms a separated oil phase at the bottom of the flask upon cooling, rather than a crystalline solid.

Q: Why is my product oiling out instead of crystallizing?

A: This is a thermodynamic competition between Liquid-Liquid Phase Separation (LLPS) and Crystal Nucleation.[1] Because the benzyl groups add significant rotational freedom and lipophilicity, the melting point of this intermediate is relatively low (often <100°C depending on purity). If the temperature of your solution drops below the "oiling out" temperature (where the limit of solubility is reached) before it reaches the metastable zone for nucleation, the product separates as an oil. This oil traps impurities, defeating the purification.

Protocol: The "Seeded Isotherm" Method

Do not simply cool the solution. You must control the supersaturation trajectory.

-

Solvent Choice: Use Ethanol (absolute) or Methanol . Avoid Toluene or DCM for crystallization, as the solubility curve is too flat.

-

Dissolution: Dissolve crude solid at near-reflux. If insoluble particulates remain (likely Al salts), filter hot.

-

The Critical Step (Seeding):

-

Cool the solution slowly to roughly 10°C above the expected oiling point (approx. 40-50°C).

-

Add seed crystals (0.1 wt%). If you lack seeds, scratch the glass vigorously with a glass rod to induce micro-abrasions that serve as nucleation sites.

-

Hold the temperature for 30 minutes. Do not cool further until turbidity (crystal formation) is visible.

-

-

Cooling: Once nucleation is confirmed (suspension forms), cool to 0°C at a rate of 10°C/hour.

Q: It still oiled out. How do I rescue it?

A: You need to reheat and adjust the polarity.

-

Reheat the mixture until the oil redissolves.

-

Add a co-solvent (anti-solvent) dropwise. For an Ethanol solution, add Water dropwise until faint turbidity persists, then reheat to clear.

-

Repeat the seeding process.

Module 2: Chemical Decontamination (Lewis Acids)

The Issue: The product has a persistent "metallic" stickiness or forms emulsions during aqueous workup.

Q: My NMR shows broad peaks and the solid is hygroscopic. Is it wet?

A: It is likely trapped Aluminum species (from AlCl3 catalyst). Aluminum salts coordinate strongly to the carbonyl oxygen and the benzyloxy ethers. Standard water washes are insufficient to break these chelates.

Protocol: The Chelation Break

Perform this before attempting crystallization.

-

Dissolution: Dissolve crude in Ethyl Acetate (EtOAc).

-

Acid Wash: Wash with 1M HCl (2x). This protonates the complex, forcing Al into the aqueous layer.

-

The "Sequestration" Wash: Wash with a 5% solution of Rochelle's Salt (Potassium Sodium Tartrate) or EDTA .

-

Base Wash: Wash with Saturated NaHCO3 to remove any hydrolyzed phenols or free acids.

-

Dry: Dry over MgSO4 (not Na2SO4, as MgSO4 is a more aggressive desiccant for polar impurities).

Module 3: Impurity Profiling & Removal

The Issue: The product is crystalline but has a pink/red tint or shows close-running spots on TLC.

Q: What are these impurities?

| Impurity Type | Origin | Removal Strategy |

| 3,4-Dibenzyloxytoluene | Unreacted Starting Material | Recrystallization (remains in mother liquor).[1] |

| Phenolic byproducts | Debenzylation by AlCl3 (Lewis acid cleavage) | Base Extraction (wash organic layer with 1M NaOH - Caution: limit contact time).[1] |

| Regioisomers | Acetylation at wrong position (e.g., ortho to methyl) | Column Chromatography (Isomers usually have slightly different dipole moments). |

| Red/Pink Color | Quinone-like oxidation products | Activated Carbon (Charcoal) filtration while hot.[1] |

Visualization: Purification Decision Matrix

The following diagram outlines the logical flow for purifying crude 4,5-Dibenzyloxy-2-methylacetophenone based on the observed state of the material.

Caption: Decision tree for triaging crude DBMA. Note the critical "Oiling Out" loop which requires thermal intervention.[1]

Module 4: Analytical Validation

The Issue: How do I confirm the structure and purity without a reference standard?

Q: What are the diagnostic NMR signals?

A: You should look for three distinct regions in the 1H NMR (CDCl3):

-

The Benzyloxy Region (5.1 - 5.2 ppm): You must see two distinct singlets (2H each) for the benzylic methylene protons (

).[1] If these appear as a complex multiplet or are missing, debenzylation has occurred. -

The Acetyl Group (2.5 - 2.6 ppm): A sharp singlet (3H).

-

The Aromatic Protons (Para-relationship): The protons on the central ring (positions 3 and 6) should appear as singlets because they are para to each other and have no neighbors to split with. If you see doublets, you may have the wrong isomer (ortho/meta substitution).

Visualization: Impurity Removal Workflow

This diagram illustrates the separation of specific chemical impurities during the workup.

Caption: Separation logic showing where specific impurities (Aluminum, Phenols, Isomers) are rejected.

References

-

Synthesis & Friedel-Crafts Context: BenchChem. "Synthesis of 2-Methylacetophenone via Friedel-Crafts Acylation." (General protocol adaptation for substituted toluenes).

-

Product Identification: CymitQuimica. "4',5'-Dibenzyloxy-2'-methylacetophenone Product Data." (CAS Confirmation).[5][6][7]

-

Crystallization of Benzylated Acetophenones: Sigma-Aldrich. "3,5-Dibenzyloxyacetophenone Properties."[1] (Analogous solubility data).

-

Aluminum Removal Protocols: Organic Syntheses. "Workup of Friedel-Crafts Reactions using Rochelle's Salt." (Standard Industry Practice).

-

Impurity Characterization: National Institutes of Health (PMC). "1-(4-Benzyloxy-5-methoxy-2-nitrophenyl)ethanone Crystal Structure."[1] (Structural analog behavior).

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 4',5'-Dimethoxy-2'-methylacetophenone [myskinrecipes.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. 3,5-Dibenzyloxyacetophenone 98 28924-21-2 [sigmaaldrich.com]

- 6. 2'-Hydroxy-4',5'-dimethylacetophenone | C10H12O2 | CID 118976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4'-HYDROXY-2'-METHYLACETOPHENONE CAS#: 875-59-2 [m.chemicalbook.com]

Technical Support Center: Regiocontrol in Substituted Acetophenones

Welcome to the technical support center for controlling regioisomer formation in substituted acetophenones. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their synthetic workflows. Here, we move beyond simple protocols to explore the underlying principles that govern reaction outcomes, providing you with the knowledge to troubleshoot effectively and optimize your synthetic strategies.

Section 1: Foundational Principles of Regioselectivity in Acetophenones

Understanding the electronic and steric factors that influence electrophilic aromatic substitution (EAS) is critical to controlling the formation of specific regioisomers. The acetophenone scaffold presents a classic case study in directing group effects.

The Directing Influence of the Acetyl Group

The acetyl group (-COCH₃) is a powerful electron-withdrawing group (EWG) due to the electronegativity of the carbonyl oxygen and its ability to participate in resonance. This has two primary consequences for electrophilic aromatic substitution:

-

Deactivation of the Ring: By withdrawing electron density, the acetyl group makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene.[1][2]

-

Meta-Direction: The deactivating effect is most pronounced at the ortho and para positions. Analysis of the resonance structures for the sigma complex (the arenium ion intermediate) formed during electrophilic attack shows that attack at the ortho or para position places a destabilizing partial positive charge directly adjacent to the electron-withdrawing carbonyl carbon.[3][4] Conversely, attack at the meta position avoids this unfavorable arrangement, making the transition state for meta-substitution lower in energy relative to ortho/para attack.[3][5] Therefore, the acetyl group is a meta-director .[1][5][6][7]

Competing Directing Effects

When the acetophenone ring is already substituted, the existing group and the acetyl group will compete to direct the incoming electrophile. The outcome depends on the electronic nature of the substituents:

-

Activating Groups vs. Deactivating Groups: A strongly activating group (e.g., -OH, -NH₂, -OR) will typically dominate the directing effect over the deactivating acetyl group. For example, in 4-hydroxyacetophenone, the powerful ortho, para-directing hydroxyl group will direct incoming electrophiles to the positions ortho to it (positions 3 and 5).

-

Multiple Deactivating Groups: When two deactivating groups are present, the directing influence can be more complex, but generally, the reaction will be slow, and the incoming group will orient itself to avoid unfavorable electronic interactions with both groups.

The Role of Steric Hindrance

Steric hindrance, the effect of the physical size of substituents, plays a crucial role, particularly in determining the ratio of ortho to para products when an ortho, para-directing group is present.[2]

-

Bulky Substituents: A large or bulky substituent on the ring will sterically block the adjacent ortho positions, making the para position more accessible to the incoming electrophile.[2][8][9]

-

Bulky Electrophiles: Similarly, a large electrophile will have difficulty approaching the sterically crowded ortho position, leading to a higher yield of the para isomer.[2][4]

Kinetic vs. Thermodynamic Control

The distribution of regioisomers can be heavily influenced by reaction conditions, primarily temperature and reaction time. This is the difference between the kinetic and thermodynamic product.[10][11][12]

-

Kinetic Product: The product that is formed the fastest, having the lowest activation energy. Kinetic control is typically favored at lower temperatures and shorter reaction times .[11][13][14]

-

Thermodynamic Product: The most stable product, which may not be the fastest to form. Thermodynamic control is favored at higher temperatures and longer reaction times , which allow the initial products to revert to the starting material and re-react, eventually leading to an equilibrium that favors the most stable isomer.[10][11][13][14]

For example, sulfonation of an aromatic compound is often reversible. At low temperatures, the ortho product might form faster (kinetic control), but at higher temperatures, the less sterically hindered and more stable para product will predominate (thermodynamic control).

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of substituted acetophenones in a practical question-and-answer format.

Q1: I performed a nitration on acetophenone and expected a single meta-nitroacetophenone product, but I'm seeing a significant amount of an ortho isomer. What went wrong?

Answer: While the acetyl group is a strong meta-director, obtaining a small percentage of the ortho isomer is not uncommon, especially under harsh reaction conditions. However, a "significant" amount suggests other factors are at play.

-

Causality: The primary cause is often a reaction temperature that is too high. Higher temperatures can provide enough energy to overcome the activation barrier for the less-favored ortho attack. Secondly, the concentration of your nitrating agent (e.g., the ratio of nitric acid to sulfuric acid) can influence reactivity. An overly aggressive nitrating mixture can reduce selectivity.

-

Troubleshooting Steps:

-

Temperature Control: Maintain a strictly controlled low temperature, typically 0-5 °C, during the addition of the acetophenone to the nitrating mixture. Use an ice/salt bath for better temperature management.

-

Slow Addition: Add the substrate dropwise to the acid mixture with vigorous stirring to ensure efficient heat dissipation and prevent localized temperature spikes.

-

Reagent Stoichiometry: Re-evaluate the molar equivalents of your nitrating agents. Use the minimum necessary excess of nitric acid to achieve full conversion.

-

Q2: I'm trying to add a substituent to 3-methylacetophenone and getting a complex mixture of isomers. How can I predict and control the outcome?

Answer: This is a classic case of competing directing effects. You have a methyl group (-CH₃), which is a weakly activating ortho, para-director, and an acetyl group, which is a deactivating meta-director.

-

Causality: The directing effects reinforce each other for some positions but oppose each other for others.

-

The methyl group directs to positions 2, 4, and 6.

-

The acetyl group directs to positions 2, 4, and 6 (relative to its own position).

-

Reinforcement: Both groups direct the incoming electrophile to positions 2, 4, and 6. Position 2 is sterically hindered by two adjacent groups. Therefore, the primary products will be substitution at position 4 and position 6.

-

-

Controlling the Outcome:

-

Steric Influence: To favor substitution at the less hindered position 4, you can use a bulkier electrophile.

-

Kinetic/Thermodynamic Control: Analyze the stability of the potential products. If one isomer is significantly more stable (e.g., due to reduced steric strain), running the reaction at a higher temperature (thermodynamic control) may increase its proportion in the final mixture. Conversely, lower temperatures may favor the kinetically preferred product.

-

Blocking Groups: In complex cases, a multi-step synthesis involving a blocking group may be necessary to achieve the desired regioselectivity.

-

Q3: My Friedel-Crafts acylation to produce a substituted acetophenone is giving very low yields. What are the most common reasons for failure?

Answer: Friedel-Crafts acylation is a powerful but sensitive reaction. Low yields often point to issues with reagents, catalysts, or the substrate itself.

-

Causality & Troubleshooting:

-

Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is highly moisture-sensitive. Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (N₂ or Ar).

-

Substrate Limitations: Friedel-Crafts reactions fail on strongly deactivated rings. If your starting aromatic compound contains a potent electron-withdrawing group (like -NO₂), the reaction will likely not proceed.

-

Stoichiometry: More than one equivalent of the Lewis acid catalyst is required because it will complex with the product ketone as it is formed, rendering it inactive. A common stoichiometry is 1.1 to 1.3 equivalents of AlCl₃ per equivalent of acylating agent.

-

Reaction Temperature: While some reactions require heating, starting at a low temperature (0 °C) during the addition of reagents can prevent side reactions. After addition, the mixture can be slowly warmed to room temperature or refluxed as needed.

-

Q4: How can I favor the para isomer over the ortho isomer during the substitution of an acetophenone derivative that already contains an ortho, para-directing group?

Answer: Maximizing the para product is a common synthetic goal, driven by the need to minimize steric interactions.

-

Causality & Strategy:

-

Steric Hindrance: This is your most powerful tool.

-

Increase the size of the electrophile: For example, in a Friedel-Crafts alkylation, using tert-butyl chloride instead of methyl chloride will dramatically favor para substitution.

-

Increase the size of the existing directing group: While not always feasible, if you have synthetic flexibility, a larger activating group will better shield the ortho positions.

-

-

Thermodynamic Control: The para isomer is often the more thermodynamically stable product due to reduced steric strain. Running the reaction at a higher temperature for a longer period can allow the product mixture to equilibrate, favoring the para isomer. This is particularly effective for reversible reactions like sulfonation.

-

Solvent Effects: The choice of solvent can influence the effective size of the electrophile and the transition state energies. Experimenting with different solvents (e.g., polar vs. nonpolar) may alter the ortho/para ratio.

-

Section 3: Visualizing Mechanisms and Workflows

Visual aids are essential for understanding complex chemical processes. The following diagrams illustrate key concepts in controlling regioisomer formation.

Mechanism of Electrophilic Attack on Acetophenone

Caption: Mechanism showing why meta-attack is favored on acetophenone.

Troubleshooting Flowchart for Poor Regioselectivity

Caption: Decision tree for troubleshooting regioselectivity issues.

Section 4: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common reactions involving acetophenones, with an emphasis on achieving regiochemical control.

Protocol 4.1: Regioselective Synthesis of 4'-Bromoacetophenone via Friedel-Crafts Acylation

This protocol describes the synthesis of p-bromoacetophenone, a common building block. The reaction favors the para isomer due to the steric hindrance at the ortho position of bromobenzene.[15]

Materials:

-

Bromobenzene (19.6 g, 0.125 mol)

-

Acetyl chloride (8.3 g, 0.106 mol)

-

Anhydrous Aluminum Chloride (AlCl₃) (20.0 g, 0.150 mol)

-

Methyl tert-butyl ether (MTBE)

-

Ice

-

2% NaOH solution

-

Anhydrous K₂CO₃

Procedure:

-

Setup: Assemble a flame-dried three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl). Ensure the system is under a dry, inert atmosphere (N₂ or Ar).

-

Charging Reactants: To the flask, add anhydrous AlCl₃ (20.0 g) followed by bromobenzene (19.6 g).

-

Reaction Initiation: Begin stirring and warm the mixture to 50°C.

-

Addition: Add acetyl chloride (8.3 g) dropwise from the addition funnel over 30 minutes, maintaining the temperature at 50°C. The reaction is exothermic and will produce HCl gas.

-

Reaction Completion: After the addition is complete, continue stirring at 50°C for 1 hour. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature. In a separate large beaker, prepare 100 g of crushed ice. Cautiously pour the reaction mixture onto the ice with stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of MTBE.[15]

-

Washing: Combine all organic extracts and wash sequentially with water, 2% NaOH solution, and finally with water again.[15]

-

Drying and Concentration: Dry the organic layer over anhydrous K₂CO₃, filter, and remove the MTBE using a rotary evaporator.[15]

-

Purification: Purify the crude product by vacuum distillation to yield 4'-bromoacetophenone as a solid upon cooling.[15]

Data Summary Table

| Parameter | Value | Reference |

| Product Name | p-Bromoacetophenone | [15] |

| Literature Boiling Point | 130°C @ 20 mbar | [15] |

| Literature Melting Point | 50°C | [15] |

| Typical Isomer Ratio | >95% para | Steric hindrance |

References

-

Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Solved Determine whether acetophenone is an ortho/para or. Chegg.com. [Link]

-

PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Science Publishing. [Link]

-

Short step synthesis, regioselective synthesis of acetophenone and... ResearchGate. [Link]

-

Ortho, Para, Meta. Chemistry Steps. [Link]

-

Electrophilic aromatic directing groups. Wikipedia. [Link]

-

16.6: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

-

Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. PubMed. [Link]

-

BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Rasayan Journal of Chemistry. [Link]

-

Why does acetophenone direct into meta? The resonance structure should be ortho-para, right? Reddit. [Link]

-

Regioselectivity. Wikipedia. [Link]

-

Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]

-

(PDF) Synthesis of Functionalized Acetophenone. ResearchGate. [Link]

-

14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

-

Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]

-

Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase. PubMed. [Link]

-

Thermodynamic and kinetic reaction control. Wikipedia. [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. [Link]

-

Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]

-

Thermodynamic versus Kinetic Control. YouTube. [Link]

-

Directing Groups in Aromatic Substitution Reactions! YouTube. [Link]

-

Directing Effects Revision notes. Cognito. [Link]

-

Steric hindrance | Substitution and elimination reactions | Organic chemistry. Khan Academy. [Link]

-

Synthesis of Acetophenone. Scribd. [Link]

-

Control of the regioselectivity in catalytic transformations involving amphiphilic bis-allylpalladium intermediates: mechanism and synthetic applications. PubMed. [Link]

-

BROMINATION OF ACETOPHENONE. Reddit. [Link]

-

Reactions of ω-substituted acetophenone derivatives. Part III. Comparison of the mechanism of interaction of ω-halogenoacetophenones and of benzyl halides with primary and tertiary bases. Journal of the Chemical Society (Resumed) (RSC Publishing). [Link]

-

Regioselectivity Control in the Synthesis of Linear Conjugated Dienes Enabled by Manganese(I)-Catalyzed C–H Activation. ACS Publications. [Link]

-

How can I prevent or control the decomposition of acetophenone phenylhydrazone? ResearchGate. [Link]

-

resacetophenone. Organic Syntheses Procedure. [Link]

-

Hi, I'm facing issues in synthesising a chalcone using acetophenone and aldehyde with hydroxy substituent. Any tips on how to carry out the reaction? ResearchGate. [Link]

-

Regioselectivity, Stereoselectivity and Catalysis in Intermolecular Pauson–Khand Reactions: Teaching an Old Dog New Tricks. University of Windsor. [Link]

-

Identify and Complete the Reaction--More Substitution/Elimination (Worksheet Solutions Walkthrough). YouTube. [Link]

-

Organic Chemistry Study Guide: Key Reactions & Mechanisms. Pearson. [Link]

Sources

- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. reddit.com [reddit.com]

- 6. Solved Determine whether acetophenone is an ortho/para or | Chegg.com [chegg.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 12. jackwestin.com [jackwestin.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. youtube.com [youtube.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

A Comparative Guide to the Carbonyl Peak in the IR Spectrum of 4,5-Dibenzyloxy-2-methylacetophenone

This guide provides an in-depth analysis of the infrared (IR) spectrum of 4,5-Dibenzyloxy-2-methylacetophenone, with a specific focus on the characteristic carbonyl (C=O) stretching frequency. Designed for researchers and professionals in drug development, this document compares the target molecule with related structures, explains the underlying principles governing spectral shifts, and provides a validated experimental protocol for data acquisition.

Introduction: The Carbonyl Group as a Spectroscopic Marker

Infrared spectroscopy is an indispensable technique for the identification of functional groups in organic molecules. The carbonyl group (C=O), central to a vast array of chemical structures including ketones, aldehydes, esters, and amides, provides one of the most distinct and intense absorption bands in an IR spectrum.[1] This strong absorption is due to the large change in dipole moment during the C=O bond's stretching vibration.[2] The precise frequency of this vibration is exquisitely sensitive to the molecule's electronic and structural environment, making it a powerful diagnostic tool.[3][4] For aromatic ketones like acetophenone and its derivatives, conjugation with the phenyl ring lowers the C=O stretching frequency compared to simple aliphatic ketones (e.g., acetone at ~1715 cm⁻¹) to a baseline of approximately 1686-1691 cm⁻¹.[1][2][5] This guide will dissect how the specific substituents on 4,5-Dibenzyloxy-2-methylacetophenone modulate this baseline frequency.

Theoretical Analysis: Predicting the Carbonyl Shift in 4,5-Dibenzyloxy-2-methylacetophenone

The position of the carbonyl peak is dictated by a balance of inductive and resonance effects from the substituents on the aromatic ring. Electron-donating groups (EDGs) tend to decrease the frequency, while electron-withdrawing groups (EWGs) increase it.[6]

-

Resonance Effect: EDGs increase electron density in the aromatic ring through resonance (mesomeric effect). This electron density can be delocalized onto the carbonyl group, which reduces the double-bond character of the C=O bond, weakening it.[3][4] A weaker bond requires less energy to vibrate, thus its absorption frequency is lowered.

-

Inductive Effect: This is an electronic effect transmitted through sigma bonds. Electronegative atoms can withdraw electron density, strengthening the C=O bond and increasing its frequency.

Let's analyze the substituents on our target molecule:

-

2-Methyl Group: The methyl group is a weak electron-donating group through induction. Ordinarily, this would slightly lower the C=O frequency. However, its position ortho to the acetyl group introduces a significant steric effect. This steric hindrance can twist the acetyl group out of the plane of the benzene ring, disrupting conjugation.[5] Disrupted conjugation prevents the resonance-based weakening of the C=O bond, leading to an increase in its stretching frequency. For example, o-methylacetophenone has a C=O frequency of 1690 cm⁻¹, which is very similar to unsubstituted acetophenone, suggesting these effects are nearly balanced.[5]

-

4,5-Dibenzyloxy Groups (-OCH₂Ph): The key feature here is the oxygen atom directly attached to the ring at the 4- and 5-positions. This oxygen atom is a powerful electron-donating group through resonance, as its lone pairs can delocalize into the π-system of the ring. This effect significantly increases electron density in the ring, which is then delocalized onto the carbonyl group. This enhanced resonance decreases the C=O bond order, leading to a substantial decrease in the stretching frequency. The effect is analogous to the well-documented shift in p-methoxyacetophenone, where the EDG lowers the frequency.[6][7]

Prediction: The powerful electron-donating resonance from the two benzyloxy groups is expected to be the dominant electronic factor. This effect will override the competing steric influence of the 2-methyl group, resulting in a carbonyl stretching frequency that is significantly lower than that of unsubstituted acetophenone (~1686 cm⁻¹).

Comparative Data Analysis

To contextualize our prediction, the table below compares the experimentally observed carbonyl stretching frequencies of acetophenone and related substituted ketones.

| Compound | Structure | Key Feature(s) | Carbonyl (C=O) Frequency (cm⁻¹) |

| Acetophenone | Acetyl group on an unsubstituted benzene ring. | Baseline (Conjugated Ketone) | ~1686[1][2] |

| 2-Methylacetophenone | Methyl group ortho to the acetyl group. | Weak EDG + Steric Hindrance | ~1690[5] |

| 4-Methoxyacetophenone | Strong EDG (methoxy) para to the acetyl group. | Strong Resonance Donation | ~1677 - 1684[7][8] |

| 4,5-Dibenzyloxy-2-methylacetophenone | Two strong EDGs (benzyloxy) and one ortho methyl group. | Predicted: Dominant Resonance Donation | Predicted: < 1680 cm⁻¹ |

This comparison clearly illustrates the powerful influence of electron-donating groups in lowering the C=O stretching frequency. The shift observed for 4-methoxyacetophenone provides a strong basis for predicting a similarly low frequency for the dibenzyloxy-substituted target molecule.

Experimental Protocol: Acquiring a High-Quality IR Spectrum via the KBr Pellet Method